In-Depth Technical Guide: (S)-1-Methyl-3-(trifluoromethyl)piperazine in Medicinal Chemistry
In-Depth Technical Guide: (S)-1-Methyl-3-(trifluoromethyl)piperazine in Medicinal Chemistry
This guide serves as an advanced technical resource for medicinal chemists and drug discovery scientists. It focuses on (S)-1-Methyl-3-(trifluoromethyl)piperazine , a high-value chiral building block used to modulate physicochemical properties and target engagement in small molecule drug candidates.
Executive Summary
(S)-1-Methyl-3-(trifluoromethyl)piperazine is a privileged heterocyclic scaffold that combines the pharmacokinetic advantages of the piperazine ring with the unique electronic and steric properties of the trifluoromethyl (
Key Utility:
-
Metabolic Shielding: The
group blocks oxidative metabolism at the vulnerable C3 position. -
pKa Modulation: Lowers the basicity of the adjacent N4 nitrogen, improving oral bioavailability and blood-brain barrier (BBB) permeability.
-
Conformational Locking: The stereocenter and bulky
group induce specific chair conformations, enhancing ligand-target complementarity.
Chemical Identity & Structural Analysis
| Property | Detail |
| IUPAC Name | (3S)-1-Methyl-3-(trifluoromethyl)piperazine |
| CAS Number | 1369364-06-6 (Generic/Racemic); Specific (S)-isomer often custom synthesized.[1] |
| Molecular Formula | |
| Molecular Weight | 168.16 g/mol |
| Chirality | (S)-Enantiomer (Critical for target selectivity) |
| Key Features | N1-Methyl (solubility), C3-Trifluoromethyl (metabolic block), Secondary Amine (N4) for coupling. |
Differentiation: The "TFMPP" Trap
CRITICAL WARNING: Do not confuse this molecule with 1-(3-trifluoromethylphenyl)piperazine (TFMPP) .
-
Target Molecule:
is attached to the saturated piperazine carbon. Used as a building block.[2] -
TFMPP:
is on a phenyl ring attached to nitrogen. It is a recreational drug and non-selective serotonin agonist. -
Implication: Literature searches must be filtered to exclude "phenyl" to avoid irrelevant toxicological data.
Physicochemical Profile: The "Fluorine Effect"
The introduction of the
Basicity (pKa) Modulation
Unsubstituted piperazine has a
-
Effect: The pKa of the N4 nitrogen (proximal to
) is lowered by approximately 2–3 log units . -
Benefit: Reduces the percentage of ionized species at physiological pH (7.4), enhancing membrane permeability and reducing P-glycoprotein (P-gp) efflux liability.
Conformational Control (The Gauche Effect)
The
-
Preferred Conformation: The
group typically adopts an equatorial position in the piperazine chair to minimize 1,3-diaxial interactions. -
Vector Alignment: This locks the N4-H bond vector, allowing for predictable positioning of pharmacophores attached to the secondary amine.
Metabolic Stability
The C-F bond is one of the strongest in organic chemistry (
-
Mechanism: Substitution of C-H with C-F blocks Cytochrome P450-mediated hydroxylation at the C3 position, a common metabolic soft spot in piperazines.
Synthetic Pathways
Producing the enantiopure (S)-isomer is challenging due to the risk of racemization. Below are the two primary methodologies: the Classical Resolution route and the Modern Asymmetric route.
Method A: Modern Asymmetric Synthesis (Recommended)
Reference: Org. Process Res. Dev. 2024 (Adapted from recent literature on chiral trifluoromethyl amines)
This route utilizes an aza-Michael addition to establish the chiral center early, avoiding wasteful resolution steps.
Protocol:
-
Starting Material: 3,3,3-Trifluoro-1-nitropropene.
-
Chiral Auxiliary: React with an optically pure amine or oxazolidinone (e.g., 4-phenyl-2-oxazolidinone) under basic conditions.
-
Cyclization: Reduction of the nitro group followed by cyclization with an oxalate or glyoxal equivalent.
-
Methylation: Selective N-methylation (if not present in precursor).
Method B: Chiral Pool Synthesis (Amino Acid Derived)
Starting from chiral amino acids (e.g., serine derivatives), the
Visualization: Synthesis Workflow
Caption: Asymmetric synthesis pathway ensuring high enantiomeric excess (ee) and scalability.
Medicinal Chemistry Applications
Case Study: FAK Inhibitors (Oncology)
In the development of Focal Adhesion Kinase (FAK) inhibitors, the 3-trifluoromethylpiperazine moiety was employed to replace a standard piperazine.
-
Outcome: The
analogue demonstrated superior inhibition of liver cancer cell growth (HepG2) compared to non-fluorinated controls. -
Mechanism: The hydrophobic
group occupied a specific hydrophobic pocket in the kinase domain, while the lowered basicity improved cellular uptake.
Case Study: Antiviral Plant Activators
Research into trifluoromethylpyridine-piperazine hybrids has yielded potent agents against Tobacco Mosaic Virus (TMV).
-
Role of Scaffold: The (S)-1-methyl-3-(trifluoromethyl)piperazine fragment acted as a rigid linker, orienting the pyridine headgroup for optimal receptor interaction while protecting the linker from enzymatic degradation in plant tissue.
Decision Tree: When to Use This Scaffold?
Caption: Strategic decision framework for incorporating the trifluoromethylpiperazine scaffold.
Experimental Protocol: General Coupling Procedure
Context: Coupling (S)-1-methyl-3-(trifluoromethyl)piperazine (Amine) to an Aryl Halide (Electrophile) via Buchwald-Hartwig Amination.
Reagents:
-
Amine: (S)-1-Methyl-3-(trifluoromethyl)piperazine (1.2 eq)
-
Aryl Halide: Ar-Br or Ar-Cl (1.0 eq)
-
Catalyst:
(2 mol%) -
Ligand: BINAP or Xantphos (4 mol%)
-
Base:
or NaOtBu (1.5 eq) -
Solvent: Toluene or Dioxane (anhydrous)
Step-by-Step:
-
Inert Atmosphere: Flame-dry a reaction vial and purge with Argon/Nitrogen.
-
Loading: Add Aryl Halide, Base, Catalyst, and Ligand to the vial.
-
Addition: Dissolve (S)-1-Methyl-3-(trifluoromethyl)piperazine in the solvent and add to the vial via syringe.
-
Reaction: Seal and heat to 100°C for 12–18 hours. Monitor by LC-MS.[3]
-
Workup: Cool to RT, filter through a celite pad, dilute with EtOAc, and wash with brine.
-
Purification: Flash column chromatography. Note: The product will be less polar than the non-fluorinated analog due to the
group.
References
-
Synthesis of Enantiomerically Pure 3-(Trifluoromethyl)piperazines
- Source: Organic Process Research & Development (ACS Public
- Context: Describes the scalable aza-Michael addition route for synthesis.
-
URL:[Link]
-
1,3,4-Oxadiazole Deriv
- Source: Encyclopedia.pub / Bioorganic Chemistry
- Context: Demonstrates the use of 3-trifluoromethylpiperazine to enhance anticancer activity.
-
URL:[Link]
-
Trifluoromethylpyridine Piperazine Derivatives as Plant Activ
- Source: Frontiers in Plant Science
- Context: details the structural optimization of piperazine linkers for antiviral activity.
-
URL:[Link]
-
The Role of Trifluoromethyl Groups in Medicinal Chemistry
- Source: MDPI (Journal of Medicinal Chemistry)
- Context: General review on physicochemical impacts of substitution.
-
URL:[Link]
